molecular formula C2H4ClN3 B1610171 1-Azido-2-chloroethane CAS No. 53422-48-3

1-Azido-2-chloroethane

Cat. No.: B1610171
CAS No.: 53422-48-3
M. Wt: 105.53 g/mol
InChI Key: BKMHDXMAZYSQLJ-UHFFFAOYSA-N
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Description

1-Azido-2-chloroethane is an organic compound with the molecular formula C₂H₄ClN₃. It is a member of the azidoalkane family, characterized by the presence of both azido (N₃) and chloro (Cl) functional groups.

Preparation Methods

1-Azido-2-chloroethane can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with sodium azide (NaN₃) in an aqueous solution. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound . Another method involves the use of 2-chloroethyl methyl sulfonate as a starting material, which reacts with sodium azide to produce the desired compound .

Chemical Reactions Analysis

1-Azido-2-chloroethane undergoes various chemical reactions, including substitution, addition, and cycloaddition reactions. Some notable reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkynes yields triazoles, while reduction results in the formation of amines.

Mechanism of Action

The mechanism of action of 1-azido-2-chloroethane involves the reactivity of its azido and chloro groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various applications.

In biological systems, the azido group can be used for bio-orthogonal labeling, enabling the tracking and imaging of biomolecules without interfering with their natural functions .

Comparison with Similar Compounds

1-Azido-2-chloroethane can be compared with other azidoalkanes and chloroalkanes:

    1-Azido-2-iodoethane: Similar to this compound but with an iodine atom instead of chlorine.

    2-Azidoethyl methyl sulfonate: Another azidoalkane with a sulfonate group instead of chlorine.

    2-Chloroethyl azide: A compound with similar functional groups but different structural arrangement.

The uniqueness of this compound lies in its combination of azido and chloro functionalities, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-azido-2-chloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClN3/c3-1-2-5-6-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMHDXMAZYSQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466774
Record name Ethane, 1-azido-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53422-48-3
Record name Ethane, 1-azido-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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